molecular formula C13H21N3 B13083449 2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine

2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine

Katalognummer: B13083449
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: GLBCBXAETBIBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a complex organic compound that features a piperidine ring fused with an indolizine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with suitable aldehydes or ketones can lead to the formation of the desired indolizine structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, including the use of ionic liquids as solvents, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and indolizines, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine is unique due to its fused ring structure, which combines the properties of both piperidine and indolizine. This dual functionality can lead to enhanced biological activities and makes it a valuable compound in drug discovery .

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

2-piperidin-3-yl-5,6,7,8-tetrahydroindolizin-3-amine

InChI

InChI=1S/C13H21N3/c14-13-12(10-4-3-6-15-9-10)8-11-5-1-2-7-16(11)13/h8,10,15H,1-7,9,14H2

InChI-Schlüssel

GLBCBXAETBIBEI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(=CC(=C2N)C3CCCNC3)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.